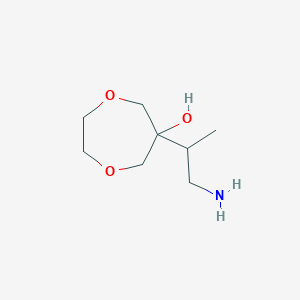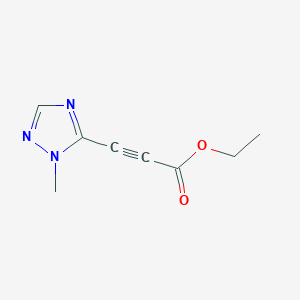![molecular formula C15H18N2O2 B13160952 1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13160952.png)
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C14H16N2O2 It is characterized by the presence of an amino group, a cyanophenyl group, and a cyclopentane carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 1-(4-cyanophenyl)ethylamine, which is then reacted with cyclopentanone to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Esters or amides.
科学的研究の応用
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to its specific ring size, which can influence its chemical reactivity and biological interactions. The presence of the cyanophenyl group also adds to its distinct properties, making it a valuable compound for various research applications.
特性
分子式 |
C15H18N2O2 |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
1-[2-amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c16-9-11-3-5-12(6-4-11)13(10-17)15(14(18)19)7-1-2-8-15/h3-6,13H,1-2,7-8,10,17H2,(H,18,19) |
InChIキー |
AZDRFQRQSPQXHA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C(CN)C2=CC=C(C=C2)C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



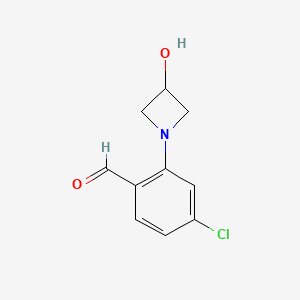
![2-[2,5-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13160887.png)
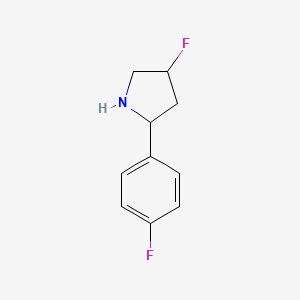


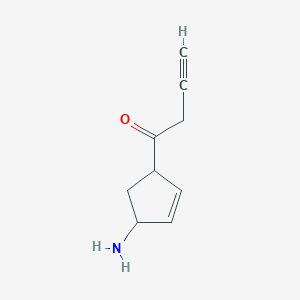
![1-benzyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B13160916.png)
![5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13160923.png)
![5-Formyl-2-[methyl(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B13160931.png)
![(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B13160936.png)
![(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13160939.png)
